molecular formula C6H8F3NO B13016668 (1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane

(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane

Cat. No.: B13016668
M. Wt: 167.13 g/mol
InChI Key: XZVIYSKMCODTKK-VAYJURFESA-N
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Description

(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure that includes an oxygen and nitrogen atom, along with a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose. This method enables the formation of the desired bicyclic structure in a single step under mild conditions . The reaction conditions are designed to be sustainable and compatible with a wide range of functional groups and substrates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of efficient and sustainable synthetic routes is crucial for industrial production to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form functionalized derivatives.

    Substitution: Substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the bicyclic structure.

Major Products

The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various chemical transformations .

Scientific Research Applications

(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is explored for its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)3-4-5(3)11-2-1-10-4/h3-5,10H,1-2H2/t3-,4-,5+/m0/s1

InChI Key

XZVIYSKMCODTKK-VAYJURFESA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]([C@@H]2N1)C(F)(F)F

Canonical SMILES

C1COC2C(C2N1)C(F)(F)F

Origin of Product

United States

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